1-Hydroxy Mitiglinide
CAS No.:
Cat. No.: VC0204729
Molecular Formula: C₁₉H₂₅NO₄
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₅NO₄ |
---|---|
Molecular Weight | 331.41 |
Introduction
Chemical Identification and Properties
1-Hydroxy Mitiglinide is a structural derivative of Mitiglinide, characterized by an additional hydroxyl group in its molecular framework. This modification results in distinct physicochemical properties that differentiate it from the parent compound.
Basic Chemical Information
1-Hydroxy Mitiglinide is chemically identified by the following properties:
Property | Value |
---|---|
Molecular Formula | C19H25NO4 |
Molecular Weight | 331.41 g/mol |
Additional Group | Hydroxyl (-OH) |
Classification | Derivative/metabolite of Mitiglinide |
Research Status | Investigational compound |
The molecular formula of 1-Hydroxy Mitiglinide (C19H25NO4) differs from Mitiglinide (C19H25NO3) by one oxygen atom, consistent with the addition of a hydroxyl group to the parent structure . This hydroxylation likely occurs at one of the metabolically susceptible positions of the Mitiglinide structure, potentially altering its binding properties and metabolic profile.
Structural Characteristics
The structure of 1-Hydroxy Mitiglinide maintains the core components of Mitiglinide while incorporating a hydroxyl functional group. Mitiglinide itself is a succinic acid derivative structurally characterized as "(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid" . The 1-hydroxy designation suggests hydroxylation at the first carbon position, though the exact position of hydroxylation requires further structural confirmation through advanced analytical techniques.
Relationship to Mitiglinide
Understanding 1-Hydroxy Mitiglinide necessitates examination of its relationship to the parent compound Mitiglinide, a clinically established anti-diabetic agent.
Mitiglinide Overview
Mitiglinide functions as a rapid-acting insulin secretagogue used in the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of anti-diabetic drugs, which stimulate insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells .
Key characteristics of Mitiglinide include:
Characteristic | Description |
---|---|
Mechanism of Action | Blocks ATP-sensitive potassium channels in β-cells |
Pharmacokinetics | Rapid onset and short duration of action |
Clinical Application | Treatment of type 2 diabetes mellitus |
Binding Target | SUR1 subunit of potassium channels |
Dosing | Starting dose 5 mg three times daily with meals |
Maximum Dose | 20 mg three times daily |
Research indicates that Mitiglinide exhibits high selectivity for the SUR1 subunit, binding inside the common insulin secretagogue-binding site surrounded by TM7, TM8, TM16, and TM17 . This binding locks SUR1 in the NBD-separated inward-facing conformation, leading to insulin secretion.
1-Hydroxy Mitiglinide as a Derivative
1-Hydroxy Mitiglinide is identified as an impurity of Mitiglinide , suggesting it may be:
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A synthesis by-product formed during the manufacturing process of Mitiglinide
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A metabolite produced through hydroxylation during in vivo metabolism
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A degradation product resulting from oxidative processes
The hydroxylation likely affects the compound's pharmacokinetic properties, including solubility, distribution, and elimination. Given the strict regulatory requirements for pharmaceutical compounds, monitoring and characterizing such impurities is essential for quality control and safety assessments.
Synthesis and Preparation Methods
Challenge | Description |
---|---|
Regioselectivity | Controlling the position of hydroxylation |
Stereoselectivity | Maintaining the stereochemical integrity of the parent structure |
Purification | Separating the hydroxylated product from unreacted starting material |
Stability | Ensuring stability of the hydroxylated compound during synthesis and storage |
These challenges necessitate sophisticated synthetic strategies and analytical methods to ensure the production of high-purity 1-Hydroxy Mitiglinide for research purposes.
Pharmacological Significance
The pharmacological profile of 1-Hydroxy Mitiglinide can be partially inferred from its structural relationship to Mitiglinide, though direct studies on the hydroxylated derivative appear limited.
Parameter | Potential Impact of Hydroxylation |
---|---|
Solubility | Increased water solubility due to additional polar group |
Membrane Permeability | Potentially reduced lipophilicity affecting absorption |
Protein Binding | Modified plasma protein binding profile |
Metabolism | Altered susceptibility to further metabolic transformations |
Elimination | Changed renal clearance pattern |
These modifications could significantly impact the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile if it were to be developed as a therapeutic agent.
Analytical Detection Methods
The accurate identification and quantification of 1-Hydroxy Mitiglinide, particularly as an impurity or metabolite, requires sophisticated analytical methods.
Chromatographic Techniques
Based on standard practices for similar compounds, the following analytical approaches may be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
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Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation
Spectroscopic Methods
Complementary spectroscopic techniques for structural characterization might include:
Technique | Application |
---|---|
Nuclear Magnetic Resonance (NMR) | Determination of hydroxylation position |
Infrared Spectroscopy (IR) | Confirmation of hydroxyl group presence |
Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
X-ray Crystallography | Definitive structural determination if crystallizable |
These methods collectively would enable precise identification and characterization of 1-Hydroxy Mitiglinide in various matrices.
Research Applications
Current research applications for 1-Hydroxy Mitiglinide appear primarily focused on its role as an impurity or potential metabolite of Mitiglinide.
Pharmaceutical Quality Control
As an identified impurity of Mitiglinide, 1-Hydroxy Mitiglinide serves as an important marker for:
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Quality control during Mitiglinide synthesis
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Stability studies of Mitiglinide formulations
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Setting appropriate specifications for pharmaceutical-grade Mitiglinide
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Regulatory compliance with impurity profiling requirements
Metabolic Studies
The hydroxylated derivative may also serve as a reference standard in metabolic studies of Mitiglinide, helping to:
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Elucidate metabolic pathways
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Assess pharmacokinetic profiles in clinical studies
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Investigate structure-activity relationships
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Evaluate potential active metabolites
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